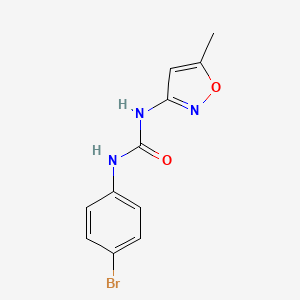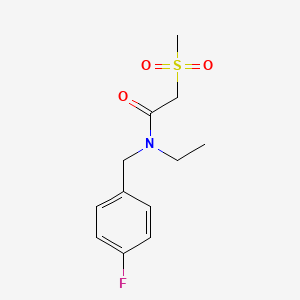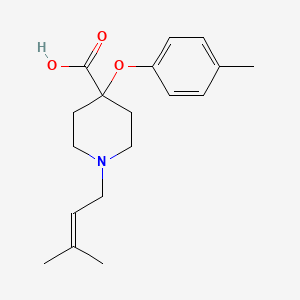![molecular formula C14H19ClN2O5S2 B5395584 5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid is a chemical compound that is commonly known as Sulbactam. It is a β-lactamase inhibitor that is widely used in the pharmaceutical industry. Sulbactam is used in combination with β-lactam antibiotics to increase their effectiveness against bacterial infections. The purpose of
作用机制
Sulbactam works by inhibiting the activity of β-lactamase enzymes. These enzymes are produced by some bacteria and are responsible for breaking down β-lactam antibiotics, rendering them ineffective. Sulbactam binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria.
Biochemical and Physiological Effects:
Sulbactam has been shown to have minimal side effects when used in combination with β-lactam antibiotics. It is generally well-tolerated by patients and does not cause significant changes in biochemical or physiological parameters. Sulbactam has been shown to have a low potential for toxicity and is considered safe for use in laboratory experiments.
实验室实验的优点和局限性
Sulbactam is widely used in laboratory experiments due to its ability to inhibit β-lactamase enzymes. It is an effective tool for studying the mechanisms of antibiotic resistance in bacteria. However, Sulbactam has limitations when used in laboratory experiments. It is not effective against all types of bacteria and may not be suitable for studying certain types of antibiotic resistance.
未来方向
There are several future directions for research on Sulbactam. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of bacteria. Another area of research is the use of Sulbactam in combination with other antibiotics to increase their effectiveness against bacterial infections. Additionally, there is a need for more research on the mechanisms of antibiotic resistance in bacteria and the role of β-lactamase inhibitors like Sulbactam in overcoming this resistance.
Conclusion:
In conclusion, Sulbactam is a β-lactamase inhibitor that is widely used in the pharmaceutical industry. It is effective against a wide range of bacteria and is generally well-tolerated by patients. Sulbactam works by inhibiting the activity of β-lactamase enzymes, allowing β-lactam antibiotics to remain active and kill the bacteria. While Sulbactam has limitations when used in laboratory experiments, it is an important tool for studying antibiotic resistance in bacteria. There are several future directions for research on Sulbactam, including the development of new β-lactamase inhibitors and the use of Sulbactam in combination with other antibiotics.
合成方法
Sulbactam is synthesized by the reaction of 6-aminopenicillanic acid with 2-sulfobenzoic acid anhydride. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques, including crystallization, filtration, and chromatography. The purity of the final product is critical for its effectiveness as a β-lactamase inhibitor.
科学研究应用
Sulbactam has been extensively studied for its antibacterial properties and its ability to inhibit β-lactamase enzymes. It is commonly used in combination with β-lactam antibiotics to treat bacterial infections. Sulbactam has been shown to be effective against a wide range of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
属性
IUPAC Name |
5-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-10(9-13(19)20)8-12(18)16-4-6-17(7-5-16)24(21,22)14-3-2-11(15)23-14/h2-3,10H,4-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPYXPNXAVVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5395503.png)

![2-imino-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5395512.png)

![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5395521.png)
![N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5395523.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)


![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)